molecular formula C20H13NO B14204376 [1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl- CAS No. 858035-54-8

[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-

Cat. No.: B14204376
CAS No.: 858035-54-8
M. Wt: 283.3 g/mol
InChI Key: VNVIVYQRMLLGCW-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 4-position and a benzoyl group at the 2’-position. Biphenyl compounds are known for their aromatic properties and are widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Another method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method is advantageous due to its mild reaction conditions and good yields.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors and advanced catalytic systems has further improved the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- is unique due to the presence of both a carbonitrile and a benzoyl group on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

858035-54-8

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

4-(2-benzoylphenyl)benzonitrile

InChI

InChI=1S/C20H13NO/c21-14-15-10-12-16(13-11-15)18-8-4-5-9-19(18)20(22)17-6-2-1-3-7-17/h1-13H

InChI Key

VNVIVYQRMLLGCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=C(C=C3)C#N

Origin of Product

United States

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